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Compound of Interest

Compound Name: 4-Fluoro BZP hydrochloride

Cat. No.: B171276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of

fluorinated N-benzylpiperazine (BZP) analogues, focusing on their interactions with monoamine

transporters. The introduction of fluorine atoms into the BZP scaffold can significantly alter the

pharmacological profile of these compounds, influencing their potency and selectivity for the

dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter

(NET). This document summarizes key quantitative data, details common experimental

protocols, and visualizes relevant biological pathways and experimental workflows to aid in the

rational design of novel psychoactive compounds and therapeutic agents.

Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values in nM) of

various fluorinated and non-fluorinated BZP and related piperidine/piperazine analogues for the

dopamine, serotonin, and norepinephrine transporters. This data highlights the impact of

fluorine substitution on transporter affinity and selectivity.

Table 1: Binding Affinities of N-Benzylpiperidine Analogues for Monoamine Transporters
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Compound
R (Substitution
on N-benzyl
ring)

DAT IC50 (nM)
SERT IC50
(nM)

SERT/DAT
Selectivity
Ratio

1a H - - -

5a 4-F 17.2 1926.4 112

11b 4-NO2 16.4 1771.2 108

Data sourced

from a study on

N-

benzylpiperidine

analogues,

where electron-

withdrawing

groups like

fluorine at the

C(4) position of

the N-benzyl

group were

found to be

beneficial for

DAT binding.[1]

[2]

Table 2: Binding Affinities of Piperidine Analogues of GBR 12909 for Monoamine Transporters
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Compound DAT Ki (nM)
SERT Ki
(nM)

NET Ki (nM)
SERT/DAT
Selectivity

NET/DAT
Selectivity

10 77 >10000 >10000 >130 >130

17 28 3920 5320 140 190

19 8.5 799 535.5 94 63

This series of

bis(4'-

fluorophenyl)

amine

analogues

demonstrates

that specific

substitutions

can lead to

high affinity

and

selectivity for

DAT.[3]

Table 3: Inhibitory Potency of Psychostimulants at Human Monoamine Transporters

Compound hDAT Ki (μM) hSERT Ki (μM) hNET Ki (μM)

Cocaine 0.23 0.74 0.48

d-Amphetamine ~0.6 20-40 0.07-0.1

MDMA 8.29 2.41 1.19

Reference data for

common

psychostimulants

provides context for

the affinities of novel

analogues.[4]
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Signaling Pathways and Experimental Workflows
To understand the functional consequences of transporter binding and the methods used to

determine these interactions, the following diagrams illustrate the relevant signaling pathways

and a typical experimental workflow for SAR studies.
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Mechanism of Action of BZP Analogues
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Caption: Mechanism of Action of BZP Analogues.
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Experimental Workflow for SAR Studies
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Caption: Experimental Workflow for SAR Studies.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summarized protocols for key assays used in the pharmacological evaluation of

fluorinated BZP analogues.

Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific

receptor or transporter.[5]

Objective: To determine the equilibrium binding affinity (Ki) of test compounds for

monoamine transporters (DAT, SERT, NET).[5]

Materials:

Cell membranes expressing the transporter of interest (e.g., from rat striatum for DAT).[6]

Radioligand (e.g., [3H]WIN 35,428 for DAT).[6]

Test compounds (fluorinated BZP analogues).

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for

DAT).[6]

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

Glass fiber filters (e.g., GF/C).[6]

Scintillation cocktail.[7]

Procedure:

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the

membranes by centrifugation.[7] Resuspend the pellet in assay buffer.[7]

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and

varying concentrations of the test compound.[7] Incubate at a controlled temperature (e.g.,
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30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[7]

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to

separate bound from free radioligand.[7]

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound

radioligand.[7]

Counting: Place filters in scintillation vials with scintillation cocktail and measure

radioactivity using a scintillation counter.[7]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding.[6] Determine the IC50 value from the dose-response curve and calculate the Ki

using the Cheng-Prusoff equation.[6]

In Vitro Synaptosomal Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of

neurotransmitters into presynaptic terminals.

Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of

radiolabeled dopamine or serotonin into synaptosomes.

Materials:

Crude synaptosomal preparation from brain tissue (e.g., rat striatum for dopamine uptake).

[8]

Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).[8]

Test compounds.

Selective uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT).[8]

Procedure:

Synaptosome Preparation: Isolate synaptosomes from brain tissue by homogenization

and differential centrifugation.[9]
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Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test

compound.[8]

Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.[8]

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.[8]

Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-

cold buffer.[8]

Quantification and Analysis: Measure the radioactivity retained by the synaptosomes and

calculate the IC50 value for uptake inhibition.[8]

Functional Assays
Functional assays determine whether a compound acts as an agonist or antagonist at a

receptor and its potency (EC50 or IC50).

cAMP Assay (for Gi/o-coupled receptors like D2):

Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP).[10] Antagonists block the agonist-induced decrease in

cAMP.

Procedure:

Plate cells expressing the D2 receptor.

Pre-incubate cells with test compounds (antagonists).[11]

Stimulate the cells with a D2 agonist (e.g., dopamine) in the presence of forskolin (to

stimulate cAMP production).

Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF or

ELISA-based).

Determine the IC50 of the antagonist.[11]
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Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

Principle: Activation of Gq-coupled receptors like 5-HT2A leads to an increase in

intracellular calcium ([Ca2+]i).[12][13] This can be measured using calcium-sensitive

fluorescent dyes.[13]

Procedure:

Load cells expressing the 5-HT2A receptor with a calcium-sensitive dye (e.g., Fluo-4

AM).[13]

Add the test compound (agonist) and measure the change in fluorescence intensity over

time using a fluorescence plate reader.[13]

For antagonists, pre-incubate with the test compound before adding a known 5-HT2A

agonist.

Calculate the EC50 for agonists or IC50 for antagonists from the dose-response curves.

[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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